Bromooxy nitrite
Description
Contextual Significance of Reactive Halogen-Nitrogen Compounds in Chemical Systems
Reactive halogen species (RHS), which include compounds containing bromine, and reactive nitrogen species (RNS) are crucial in atmospheric chemistry. mdpi.com These compounds, particularly halogen nitrates and nitrites, can significantly influence the oxidizing capacity of the atmosphere. mdpi.comgassnova.no This, in turn, affects the concentration of primary pollutants, the formation of secondary pollutants, and the atmospheric lifetime of greenhouse gases like methane. mdpi.comajchem-a.com Reactive halogens are potent oxidizers of both organic and inorganic compounds throughout the troposphere. nih.gov The interplay between halogen and nitrogen cycles can lead to the catalytic destruction of ozone, altering the atmosphere's chemical balance. nih.gov
Overview of Nitrite (B80452) Chemistry and its Interplay with Halogens
The nitrite ion (NO₂⁻) is a symmetric anion where a nitrogen atom is bonded to two oxygen atoms. chemsrc.com It is the conjugate base of the weak acid, nitrous acid (HNO₂). mdpi.com Nitrites can react with halogens like bromine. For instance, the kinetics of the reaction between nitrite and bromine have been a subject of study to understand the mechanisms of such interactions. rsc.org In the presence of concentrated sulfuric acid, bromide ions can be oxidized to bromine, while the acid is reduced to sulfur dioxide. chemguide.co.uk The interaction between bromide and nitrite can also influence the degradation of other compounds during oxidation processes. researchgate.net
Historical and Current Research Perspectives on Bromine-Nitrogen-Oxygen Interactions
The study of bromine began with its independent discovery by Carl Jacob Löwig in 1825 and Antoine Jérôme Balard in 1826. wikipedia.orgrsc.org The element was named for its pungent smell, from the Greek word bromos, meaning stench. rsc.orgnewworldencyclopedia.org Research into compounds formed from bromine, nitrogen, and oxygen followed. A key compound in this family, bromine nitrate (B79036) (BrONO₂), was first synthesized and its reactions reported in the 1960s. datapdf.com Its significance grew with the realization of its role in stratospheric chemistry. datapdf.comosti.gov In recent decades, research has intensified, leading to the first detection of bromine nitrate in the stratosphere, where it acts as a major reservoir for bromine, a substance far more potent than chlorine in catalytic ozone destruction. kit.edu Modern spectroscopic techniques have enabled detailed studies of its structure, properties, and atmospheric behavior. kit.eduresearchgate.netacs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
497106-36-2 |
|---|---|
Molecular Formula |
BrNO3 |
Molecular Weight |
141.91 g/mol |
IUPAC Name |
bromooxy nitrite |
InChI |
InChI=1S/BrNO3/c1-4-5-2-3 |
InChI Key |
HLZZEDHJAQFBEW-UHFFFAOYSA-N |
Canonical SMILES |
N(=O)OOBr |
Origin of Product |
United States |
Theoretical and Computational Investigations of Bromooxy Nitrite Species
Electronic Structure and Bonding Analysis
Computational studies, primarily employing density functional theory (DFT) and post-Hartree-Fock methods like coupled-cluster (CCSD) and complete active space self-consistent field (CASSCF), have provided significant insights into the electronic makeup of bromooxy nitrite (B80452). nih.gov These investigations have been crucial in characterizing the nature of the chemical bonds within the molecule.
Application of Molecular Orbital Theory to Nitrite Derivatives
Molecular Orbital (MO) theory describes the formation of molecular orbitals from the combination of atomic orbitals, resulting in bonding, antibonding, and non-bonding orbitals that extend over the entire molecule. pressbooks.publibretexts.orgwikipedia.org In the case of nitrite derivatives like BrONO, MO theory helps to explain the distribution of electrons and the nature of the chemical bonds. pressbooks.pubyoutube.com
Computational analyses of BrONO have shown that the electronic structure of the central N-O bond is particularly sensitive to the level of theory and the specific computational method used. nih.govresearchgate.net Depending on the calculation, the N-O bond can be described as a standard covalent bond, a protocovalent bond with distinct electron basins on the nitrogen and oxygen atoms, or a novel type of bond characterized by a single monosynaptic basin on the nitrogen atom. nih.gov This variability highlights the complex electronic environment of this bond.
The Br-O bond, in contrast, is generally characterized as a closed-shell interaction, indicating a more ionic character compared to the more covalent Cl-O bond in the analogous ClONO molecule. nih.gov
Elucidation of Resonance Structures and Bond Orders
Resonance theory is a key concept in describing the delocalization of electrons in molecules that cannot be represented by a single Lewis structure. expii.comlibretexts.org For bromooxy nitrite, resonance structures can be drawn to illustrate the delocalization of pi electrons within the O-N-O fragment. This delocalization results in bond orders for the N-O bonds that are intermediate between a single and a double bond.
Isomeric Forms and Their Relative Stabilities
Computational studies have explored the potential energy surface of the [Br, N, O, O] system, identifying various isomers and their relative stabilities. The most stable isomer is typically found to be nitryl bromide (BrNO2). tandfonline.com this compound (BrONO) itself can exist in different conformational forms, most notably the cis and trans conformers, which are defined by the dihedral angle of the Br-O-N-O bond.
High-level electronic structure calculations have been employed to determine the geometries and relative energies of these isomers and conformers. tandfonline.com These studies consistently show variations in structural parameters and stabilization energies upon halogen substitution in the XONO series (where X = Cl, Br, I). tandfonline.com For BrONO, the cis and trans conformers are close in energy, with the relative stability being dependent on the computational method used.
Prediction of Spectroscopic Parameters
Computational chemistry provides a powerful means to predict the spectroscopic properties of molecules like this compound, which can aid in their experimental detection and characterization.
Vibrational Frequencies (Infrared and Raman Active Modes)
Theoretical calculations can predict the vibrational frequencies and the corresponding normal modes of vibration for BrONO. researchgate.net These predicted frequencies can be compared with experimental infrared and Raman spectra to confirm the presence of the molecule and to assign the observed spectral bands to specific molecular motions.
Harmonic vibrational frequency calculations are a standard output of many quantum chemistry software packages. tandfonline.com These calculations provide valuable information about the stretching and bending modes of the various bonds within the this compound molecule. For example, characteristic frequencies are associated with the N=O stretch, the N-O stretch, the Br-O stretch, and the O-N-O bending modes. Isotopic substitution studies, both experimental and computational, can further aid in the definitive assignment of these vibrational modes. dtic.mil
Electronic Transition Energies and Intensities (UV-Visible)
Computational methods, such as multi-reference configuration interaction (MRD-CI), are used to calculate the electronic transition energies and oscillator strengths, which correspond to the UV-Visible absorption spectrum of a molecule. researchgate.netresearchgate.net For cis-BrONO, calculations have predicted important electronic transitions that are in good agreement with experimental observations. researchgate.net
Nuclear Magnetic Resonance (NMR) Chemical Shifts
As of the current body of scientific literature, specific experimental or computationally-derived Nuclear Magnetic Resonance (NMR) data for this compound (BrONO) are not available. The transient and reactive nature of this molecule makes its isolation and characterization by experimental NMR spectroscopy exceedingly challenging.
Theoretically, the prediction of NMR chemical shifts for this compound would be achievable through quantum chemical calculations. This would typically involve the use of Density Functional Theory (DFT) or higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory. The standard approach involves a two-step process:
Geometry Optimization: The first step is to obtain an accurate molecular geometry of the different isomers of this compound (e.g., cis-BrONO and trans-BrONO). This is crucial as the chemical shielding, which determines the chemical shift, is highly sensitive to the electronic environment of the nucleus, which in turn depends on the molecular structure.
NMR Property Calculation: Following a successful geometry optimization, a specialized NMR calculation is performed. This is often done using the Gauge-Including Atomic Orbital (GIAO) method, which is a widely used and reliable approach for calculating isotropic magnetic shielding constants. The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
Such theoretical predictions would be invaluable for identifying the ¹⁴N, ¹⁵N, and ¹⁷O NMR signatures of this compound in future experimental studies, should they become feasible.
Energetic Landscapes and Reaction Coordinate Analysis
Thermochemical Data for Formation and Decomposition Pathways
Computational studies have been pivotal in determining the thermochemical stability of this compound isomers. Theoretical calculations at the Coupled Cluster level with single, double, and perturbative triple excitations (CCSD(T)) using large augmented correlation-consistent (ANO) basis sets have confirmed that both nitryl bromide (BrNO₂) and cis-bromooxy nitrite (cis-BrONO) are thermally stable enough to potentially exist in the stratosphere. tandfonline.com
The relative stability of the cis and trans isomers of this compound has also been investigated. At the CCSD(T)/6-31G(d) level of theory, the cis isomer is found to be more stable than the trans isomer by a narrow margin of 4.9 kcal/mol. tandfonline.com
The decomposition of this compound has been explored through the analysis of its potential energy surfaces. The photodissociation pathways are of particular interest. For cis-BrONO, the potential energy curves for the Br + ONO dissociation are repulsive for the low-lying excited states, indicating that this is a likely photodissociation channel. tandfonline.com In contrast, the formation of BrO + NO products is considered less favorable due to the presence of energy barriers of approximately 0.5 eV along this reaction coordinate. tandfonline.com
Characterization of Transition States and Intermediates
The isomerization of this compound to the more stable nitryl bromide (BrNO₂) is a key reaction pathway that has been computationally characterized. The energy barrier for the cis-trans isomerization of BrONO has been calculated to be 13.4 kcal/mol at the CCSD(T)/6-31G(d) level. tandfonline.com
Further studies using the B3LYP/6-31+G(3df) level of theory and the CBS-QB3 method have investigated the potential energy surface of the reaction between the bromine radical (Br) and nitrogen dioxide (NO₂). researchgate.net These calculations show that the formation of both cis- and trans-bromooxy nitrite via a Br—O association proceeds without a transition state. researchgate.net However, the isomerization of these this compound conformers to nitryl bromide involves significant activation energies, suggesting that this pathway is unlikely to be a major source of atmospheric nitryl bromide from the nitrite isomers. researchgate.net
Advanced Quantum Chemical Methodologies
Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics
Density Functional Theory (DFT) has been employed to investigate the structural and energetic properties of this compound and related species. For instance, the B3LYP functional combined with the 6-311++G(3df) basis set has been used to optimize the geometries of halogen nitrates, providing insights into bond lengths and angles. acs.org While this level of theory can provide good structural parameters, it has been noted that for BrONO₂, the B3LYP method with a smaller 6-311G(d) basis set predicted a longer Br—ONO₂ bond length compared to experimental values. acs.org This highlights the importance of choosing an appropriate functional and a sufficiently large and flexible basis set for accurate predictions.
DFT calculations have also been instrumental in studying the reaction pathways of related systems, such as the reaction of BrHg with NO₂, where intermediates like BrHgO and BrONO are considered. nsf.gov
High-Level Ab Initio and Coupled Cluster Approaches for Accuracy Refinement
For a more accurate description of the electronic structure and energetics of this compound, high-level ab initio methods are essential. The Coupled Cluster (CC) method, particularly with the inclusion of single, double, and perturbative triple excitations, denoted as CCSD(T), is often considered the "gold standard" in computational chemistry for its ability to provide highly accurate results for single-reference systems.
The equilibrium geometry of cis-BrONO was optimized at the CCSD(T)/6-31G(d) level of theory, which is deemed to provide a reliable structure. tandfonline.com For even greater accuracy, studies have utilized very large Augmented Natural Orbital (ANO) basis sets with the CCSD(T) method to investigate the thermochemical properties of BrONO isomers. tandfonline.com Furthermore, CCSD(T) calculations with correlation-consistent basis sets up to quintuple-zeta quality (cc-pV5Z) have been used to determine bond dissociation energies for the related BrONO₂ molecule by extrapolating to the complete basis set limit. acs.org
To study the excited states and photodissociation of cis-BrONO, multi-reference configuration interaction (MRD-CI) methods have been used. tandfonline.com This approach is necessary when the electronic state cannot be adequately described by a single determinant, which is often the case for excited states. The MRD-CI calculations, in conjunction with cc-pVDZ+sp and cc-pVTZ+sp basis sets, successfully predicted two significant electronic transitions in agreement with experimental findings. tandfonline.comresearchgate.net
Table of Calculated Energetic Data for this compound and Related Species
| Species/Process | Property | Calculated Value | Method/Basis Set |
|---|---|---|---|
| cis-BrONO vs trans-BrONO | Relative Stability | 4.9 kcal/mol | CCSD(T)/6-31G(d) |
| cis-trans Isomerization | Energy Barrier | 13.4 kcal/mol | CCSD(T)/6-31G(d) |
| cis-BrONO → BrO + NO | Energy Barrier | ~0.5 eV | MRD-CI |
| cis-BrONO | 2¹A' ← X¹A' Transition | 3.99 eV | MRD-CI/cc-pVTZ+sp |
Table of Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | BrONO |
| Nitryl bromide | BrNO₂ |
| Bromine radical | Br |
| Nitrogen dioxide | NO₂ |
| Bromine monoxide | BrO |
| Nitric oxide | NO |
| Tetramethylsilane | Si(CH₃)₄ |
| Chlorine nitrate (B79036) | ClONO₂ |
| Bromine nitrate | BrONO₂ |
| BrHg | BrHg |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Dynamic Behavior Insights from Analogous Systems:
In the absence of direct studies on BrONO, research on related halogenated nitrogen compounds, such as chlorine nitrate (ClONO₂), offers valuable parallels. Ab initio molecular dynamics simulations of ClONO₂ at the air-water interface have revealed a preference for the molecule to accumulate at the interface rather than in the bulk phase. nih.gov These simulations identified halogen bonding between the chlorine atom of ClONO₂ and the oxygen atom of water as a predominant interaction. nih.govnih.gov Such findings suggest that this compound could exhibit similar surface-active properties and that halogen bonding may play a crucial role in its interactions with solvent molecules.
Computational studies on the isomerization of other molecules, like azobenzenes, demonstrate how MD simulations can elucidate the mechanisms and energy barriers of such transformations. researchgate.netrsc.org For this compound, MD simulations could be employed to study the transition between its cis and trans isomers, which are known to exist and have been studied from a structural and electronic standpoint. tandfonline.com
Solvent Effects on this compound:
The surrounding solvent can significantly impact the behavior of a solute molecule. mdpi.com For this compound, the polarity and protic or aprotic nature of the solvent would likely influence its structural and electronic properties. Computational studies on other molecules have shown that solvent effects can lead to noticeable changes in thermodynamic parameters and molecular orbital energies. researchgate.netoup.com
Based on studies of similar compounds, it can be inferred that:
Polar Solvents: In polar solvents, the dipole moment of this compound would interact strongly with the solvent molecules, potentially stabilizing certain conformations over others. For instance, solvents capable of hydrogen bonding could interact with the oxygen atoms of the nitrite group, influencing the rotational barriers around the Br-O and O-N bonds.
Nonpolar Solvents: In nonpolar environments, intramolecular forces would be more dominant in dictating the conformation and dynamics of BrONO.
Solvent as a Catalyst: As seen with ClONO₂, where water facilitates hydrolysis, a solvent can act as a catalyst. nih.gov MD simulations could investigate whether similar solvent-assisted reactions occur with this compound.
Potential Research and Data from MD Simulations:
Were molecular dynamics simulations to be conducted on this compound, they could generate a wealth of data, which could be presented in the following tabular formats:
Table 1: Simulated Conformational Dynamics of this compound in Different Solvents
| Solvent | Predominant Isomer | Mean Br-O-N-O Dihedral Angle (°) | O-N Bond Length Fluctuation (Å) | Br-O Bond Length Fluctuation (Å) |
| Water | cis | Data not available | Data not available | Data not available |
| Methanol | cis/trans mixture | Data not available | Data not available | Data not available |
| Cyclohexane | trans | Data not available | Data not available | Data not available |
| Acetonitrile | cis | Data not available | Data not available | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific molecular dynamics simulation results for this compound are not currently available in the reviewed literature.
Table 2: Calculated Solvent Interaction Parameters for this compound
| Solvent | Solvation Free Energy (kcal/mol) | Radial Distribution Function g(Br-O_solvent) Peak (Å) | Coordination Number of Solvent around Nitrite Group |
| Water | Data not available | Data not available | Data not available |
| Methanol | Data not available | Data not available | Data not available |
| Dimethyl Sulfoxide | Data not available | Data not available | Data not available |
| Carbon Tetrachloride | Data not available | Data not available | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific molecular dynamics simulation results for this compound are not currently available in the reviewed literature.
Future computational studies employing molecular dynamics are essential to fully elucidate the dynamic properties and solvent interactions of this compound, which would provide a more complete understanding of its role in various chemical environments.
Synthetic Methodologies and Mechanistic Pathways for Bromooxy Nitrite Species Formation
Gas-Phase Formation Routes
In the gas phase, bromooxy nitrite (B80452) species are primarily formed through reactions involving nitrogen oxides and halogen radicals, which are key players in atmospheric chemistry.
Reactions Involving Nitrogen Oxides and Halogen Radicals
The reaction between nitrogen oxides and bromine-containing radicals is a primary pathway for the formation of BrNO₂ species in the gas phase. One of the most direct routes is the reaction of bromine atoms (Br) with nitrogen dioxide (NO₂). Studies using FT-IR spectroscopy have shown that the major product of this gas-phase reaction at temperatures between 215 and 300 K is the cis-isomer of bromonitrite (cis-BrONO). researchgate.net This species is relatively unstable and can rapidly decompose back to its constituent radicals at room temperature, but at lower temperatures, it can isomerize to the more stable nitryl bromide (BrNO₂). researchgate.net
Another significant gas-phase reaction involves the bromine monoxide radical (BrO) and nitrogen monoxide (NO). This reaction can terminate ozone depletion cycles by forming bromine nitrate (B79036) (BrONO₂), but it also influences the formation of other bromine-nitrogen compounds. colorado.edu The reaction between nitrosyl bromide (BrNO) and ozone (O₃) at low pressures has been shown to produce nitryl bromide (BrNO₂) in approximately 60% yield. nih.gov
The formation of nitrosyl bromide (BrNO) itself, a related precursor, occurs via the reversible, third-order homogeneous gas reaction between nitric oxide and molecular bromine. wikipedia.org
Reaction: 2NO + Br₂ ⇌ 2NOBr
The kinetics of this reaction are well-studied, with the rate law determined to be: Rate = k[Br₂][NO]². brainly.com This highlights the complex interplay of nitrogen and bromine species in the gas phase.
Photolytic Generation from Precursor Molecules
Photolysis, or the dissociation of molecules by light, is a crucial mechanism for generating and interconverting bromooxy nitrite species. The photolysis of matrix-isolated nitryl bromide (BrNO₂) at various wavelengths has been experimentally shown to yield a mixture of cis- and trans-BrONO. nih.govacs.org This process allows for the specific generation and study of the less stable bromonitrite isomers.
Theoretical studies have investigated the photodissociation pathways for BrNO₂ and its isomers. For cis-BrONO, potential energy curves indicate that photodissociation leads to Br + ONO products. researchgate.net Nitrosyl bromide (NOBr) is also prone to photodissociation, breaking down into nitric oxide (NO) and bromine (Br₂) under standard temperature and pressure, which can then participate in other formation reactions. wikipedia.org The kinetics following the photolysis of BrNO have been used to determine the forward and reverse rate constants of its formation reaction. afit.edu
Condensed-Phase and Aqueous-Phase Synthesis
In aqueous environments, the formation of this compound species is often driven by the interaction of nitrite ions with bromine or by radical-induced oxidation processes.
Kinetics of Nitrite-Bromine Reactions in Solution
The oxidation of nitrite (NO₂⁻) by aqueous bromine (Br₂) is a key process in condensed-phase synthesis. The kinetics of this reaction have been studied using stopped-flow spectrophotometry, revealing complex rate laws that depend on pH and bromide ion concentration. publish.csiro.au
The proposed mechanism involves two initial reversible reactions:
NO₂⁻ + Br₂ ⇌ NO₂Br + Br⁻
NO₂⁻ + NO₂⁻ (or HNO₂) ⇌ N₂O₄²⁻ (or HN₂O₄⁻)
These are followed by subsequent attacks on the intermediates (NO₂Br or N₂O₄ species) to form the final products. publish.csiro.au The formation of the intermediate nitryl bromide (NO₂Br) is a critical step, which is then attacked by another nitrite ion. acs.org
Table 1: Kinetic Data for the Oxidation of Nitrite by Aqueous Bromine at 298.2 K
| pH Range | Rate Law | Rate Constants |
|---|---|---|
| 4.2 - 5.8 (Acetate Buffer) | -d[Br₂]t/dt = [Br₂]t[NO₂⁻]²(a + b/[Br⁻]) | a = (4.6 ± 0.1) x 10⁴ L² mol⁻² s⁻¹ b = (3.3 ± 0.1) x 10⁴ L mol⁻¹ s⁻¹ |
| 0.8 - 2.5 (Perchloric Acid) | -d[Br₂]t/dt = [HNO₂]²[Br₂](w + v/[Br⁻]) / (1 + z[H⁺][Br₂]t) | w = (5.9 ± 0.2) x 10⁴ L² mol⁻² s⁻¹ v = (3.4 ± 0.1) x 10⁴ L mol⁻¹ s⁻¹ z = (1.90 ± 0.06) x 10⁷ L² mol⁻² |
Data sourced from Pendlebury and Smith, 1973. publish.csiro.au
Radical-Induced Formation Mechanisms in Oxidative Environments
In environments where strong oxidizing radicals are present, such as in advanced oxidation processes (AOPs) used for water treatment, this compound species can be formed through radical-mediated pathways.
A significant radical-induced pathway involves the sulfate (B86663) radical (SO₄•⁻). In the presence of both bromide (Br⁻) and nitrite (NO₂⁻), sulfate radicals initiate a series of reactions that lead to the formation of nitryl bromide (BrNO₂). wikipedia.orgpublish.csiro.au
The mechanism proceeds as follows:
Sulfate radicals oxidize bromide ions to form bromine radicals (Br•) and subsequently free bromine (Br₂).
Concurrently, sulfate radicals can oxidize nitrite to form nitrogen dioxide radicals (NO₂•). wikipedia.orgacs.org
The reactive bromine species (Br• or Br₂) then combine with either nitrite (NO₂⁻) or the nitrogen dioxide radical (NO₂•) to form nitryl bromide (BrNO₂). wikipedia.orgpublish.csiro.au
This formation of BrNO₂, a potent nitrating agent, is recognized as a key intermediate step that can influence the transformation of other pollutants present in the system. wikipedia.orgacs.org These findings highlight how the interplay of common ions like bromide and nitrite under oxidative conditions can lead to the formation of reactive halogen-nitrogen compounds.
Combination Reactions of Nitrogen Dioxide Radicals and Halogen Species
The gas-phase combination of bromine atoms (Br) with nitrogen dioxide radicals (NO₂) is a key reaction that leads to the formation of nitryl bromide (BrNO₂) and its isomer, this compound (BrONO). This association reaction is crucial in atmospheric chemistry, particularly in understanding the cycling of bromine radicals.
Research using laser flash photolysis-resonance fluorescence has shown that the reaction is in the falloff region between second and third order over a wide range of temperatures (259-432 K) and pressures (12.5 - 700 Torr). nasa.gov At temperatures below 350 K, the association is effectively irreversible. nasa.gov However, at higher temperatures, the reaction becomes reversible, allowing for the determination of equilibrium constants for the formation and dissociation of the BrNO₂ species. nasa.gov
Studies focusing on the product identification of the Br + NO₂ reaction have observed that this compound (BrONO) is the major product, rather than nitryl bromide (BrNO₂). semanticscholar.org Despite its formation, BrONO is not considered a significant sink for reactive bromine (BrOₓ) because it undergoes rapid thermal decomposition and photolysis, which regenerates the bromine radicals. semanticscholar.org Theoretical investigations into the reaction of the bromomethyl radical (CH₂Br) with NO₂ also indicate a barrierless initial association, supporting the high reactivity between brominated radicals and nitrogen dioxide. researchgate.net
Table 1: Thermochemical Data for the Br + NO₂ Association Reaction
| Parameter | Value | Units |
|---|---|---|
| ΔH°298 | -19.6 ± 1.7 | kcal/mol |
| ΔS°298 | -29.3 ± 4.2 | cal/mol·K |
| ΔHf,298(BrNO₂) | 17.0 ± 1.8 | kcal/mol |
Data sourced from NASA Technical Reports Server. nasa.gov
Heterogeneous Formation Processes
Heterogeneous reactions, occurring on the surfaces of particles and at interfaces, provide alternative pathways for the formation of bromine-nitrogen compounds. These processes are particularly relevant in the atmosphere, where mineral aerosols, indoor materials, and aqueous droplets offer vast surface areas for chemical transformations.
Surface-Mediated Reactions on Mineral Aerosols and Indoor Materials
The interaction of nitrogen dioxide with bromide-containing surfaces, such as sea salt aerosols or mineral dust, can initiate reactions leading to the formation of various products. Laboratory studies on the reaction of gaseous NO₂ with solid sodium bromide (NaBr) have provided insights into these surface-mediated processes.
The reaction is observed to be approximately second order with respect to the concentration of NO₂, which suggests that the nitrogen dioxide dimer, N₂O₄, may be the primary reacting species with the surface. osu.edu The primary product identified on the surface is the nitrate ion (NO₃⁻), indicating a reactive uptake process. osu.edu While gaseous this compound is not reported as a direct product from these solid-surface experiments, the reaction demonstrates a clear pathway for the interaction of atmospheric NO₂ with bromide on surfaces, leading to the transformation of both species.
Table 2: Research Findings on the Reaction of NO₂ with NaBr Surfaces
| Observation | Finding | Source |
|---|---|---|
| Reaction Order | Approximately 1.6 (±0.2) in NO₂ | osu.edu |
| Reacting Species | Suggested to be N₂O₄ (NO₂ dimer) | osu.edu |
| Surface Product | Nitrate ion (NO₃⁻) | osu.edu |
| Reaction Probability (PN₂O₄) | Preliminary value of 2 x 10⁻⁴ | osu.edu |
The presence of mineral dust can facilitate various heterogeneous reactions, including the oxidation of species like sulfur dioxide by nitrogen dioxide, highlighting the role of these surfaces in atmospheric chemistry. d-nb.info
Interfacial Reactivity at Air-Water Interfaces
The interface between air and water, found on the surface of oceans, aqueous aerosols, and fogs, is a unique environment where chemical reactivity can differ significantly from the gas or bulk liquid phase. The presence of bromide ions at these interfaces can significantly influence the reaction pathways of nitrogen dioxide.
Studies have shown that NO₂ hydrolysis is enhanced at the gas-particle interface of deliquesced aerosols. nih.gov The rate of this reaction is further accelerated in the presence of halide ions. nih.govacs.org For instance, the nitrate production rate in aerosol particles increases significantly as particle size decreases, a characteristic of surface-dominated reactions. nih.govacs.org This enhancement is attributed to factors such as the increased concentration of NO₂ at the interface and the formation of NO₂-halide complexes. nih.govacs.org
In aqueous systems where sulfate radicals are used for oxidation, the presence of bromide (Br⁻) and nitrite (NO₂⁻) can lead to the formation of nitryl bromide (BrNO₂). nih.govresearchgate.net In this process, bromide is oxidized to bromine radicals, which then combine with nitrogen dioxide radicals (formed from nitrite oxidation) or nitrite itself to yield BrNO₂. nih.govresearchgate.net This intermediate is a powerful nitrating agent. researchgate.net While this chemistry occurs in the aqueous phase, it highlights the fundamental reactivity between bromine and nitrogen dioxide precursors that is relevant to interfacial processes. Molecular dynamics simulations suggest that halide ions can draw nitrate ions closer to the air-water interface, creating a less complete solvent shell that can enhance photochemical reactions and the escape of products like NO₂ to the gas phase. bohrium.com This demonstrates the potential for interfaces to concentrate the necessary precursors for the formation of this compound and related species.
Reaction Kinetics and Mechanisms of Bromooxy Nitrite Species
Unimolecular Decomposition Pathways
Unimolecular reactions, which involve the decomposition or rearrangement of a single molecule, are significant pathways for bromooxy nitrite (B80452). These processes are influenced by factors such as temperature and solar radiation.
Bromooxy nitrite is thermally unstable and undergoes rapid decomposition, primarily through the breaking of the Br-O bond to reform bromine atoms and nitrogen dioxide. This reaction is a key reason why BrONO does not act as a significant sink for bromine radicals in the atmosphere researchgate.net.
The primary thermal decomposition pathway is: BrONO → Br + NO₂
Theoretical studies on related compounds, such as the thermal decomposition of 5-bromo-5-nitro-1,3-dioxane, indicate that the presence of a bromine atom can influence the stability and decomposition pathways, though direct kinetic parallels to BrONO cannot be drawn scispace.com.
In the atmosphere, photolysis by solar radiation is a critical decomposition pathway for many molecules. For this compound, photodissociation is considered a significant loss process, contributing to its short atmospheric lifetime researchgate.net. However, specific details regarding its photodissociation dynamics, such as absorption cross-sections and quantum yields, are not well-documented in the available literature. Research on the photochemistry of the related compound, bromine nitrate (B79036) (BrONO₂), has determined quantum yields for the production of Br, O, and BrO atoms at various wavelengths, but this data is not directly applicable to this compound researchgate.net.
This compound can undergo isomerization to form nitryl bromide (BrNO₂). This process is particularly important at lower temperatures researchgate.net.
The isomerization reaction is: BrONO → BrNO₂
Experimental studies have shown that this isomerization can occur as a heterogeneous process, with the rate coefficient increasing as pressure decreases. At 700 Torr, the isomerization rate was found to be (0.013 ± 0.003) s⁻¹, and this rate was independent of temperature over the range of 218–243 K researchgate.net.
Theoretical calculations have also investigated the potential energy surface for the isomerization of BrONO to BrNO₂. One computational study predicted a high forward reaction barrier of 89.30 kJ/mol for a direct bromine abstraction from BrONO by NO₂ to form BrNO₂ researchgate.net. Another theoretical study suggested that the activation energies for the isomerization of BrONO to BrNO₂ are too high to account for significant formation of nitryl bromide from the nitrite isomer in the gas phase researchgate.net.
Interactive Data Table: Isomerization Rate of this compound
| Pressure (Torr) | Temperature Range (K) | Rate Coefficient (s⁻¹) |
| 700 | 218–243 | 0.013 ± 0.003 |
Note: The available data is limited to the specified conditions and indicates a heterogeneous process.
Spectroscopic Characterization of Bromooxy Nitrite Species
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprinting
Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a primary tool for identifying the vibrational fingerprints of bromooxy nitrite (B80452). These techniques probe the absorption of infrared radiation, which excites the molecule's various vibrational modes. FTIR measurements of bromine nitrate (B79036) have been performed at high resolutions to create detailed spectroscopic databases essential for atmospheric remote sensing. researchgate.net
Research has focused on the mid-infrared spectral region, where fundamental vibrational bands of BrONO₂ are located. Key findings from high-resolution FTIR studies have allowed for the precise determination of band strengths for distinct vibrational modes. researchgate.net For instance, measurements have been conducted in the spectral region of 675–1400 cm⁻¹, providing absorption cross-sections over a range of temperatures and pressures relevant to atmospheric conditions. researchgate.net The hydrolysis of BrONO₂ on ice films, a crucial atmospheric process, has also been investigated using Reflection-Absorption Infrared Spectroscopy (RAIRS), revealing mechanisms that produce hypobromous acid (HOBr) and hydrated nitric acid. dtic.mil
| Vibrational Band | Approximate Wavenumber (cm⁻¹) ** | Band Strength (10⁻¹⁷ cm² molecule⁻¹ cm⁻¹) ** | Assignment |
| ν₃ | 803 | 2.872 | O–N stretch |
| ν₂ | 1286 | 3.63 | NO₂ asymmetric stretch |
| Data sourced from high-resolution FTIR measurements. researchgate.net |
Raman Spectroscopy for Molecular Vibrations and Structure Elucidation
Raman spectroscopy serves as a complementary technique to IR spectroscopy for studying molecular vibrations. It relies on the inelastic scattering of monochromatic light from a laser source. While extensive Raman data for many nitrogen oxides exist, specific spectroscopic data for bromooxy nitrite are less common. fu-berlin.de However, analysis of related compounds and theoretical calculations provide a basis for interpreting its spectrum.
Spectroscopic investigations of compounds containing the nitrate group have identified key vibrational modes. For this compound, Raman spectroscopy can help confirm the molecule's BrONO₂ structure. Research that synthesized and characterized bromine nitrate has reported Raman spectroscopic data, noting the assignment of the most intense band, observed between 732 and 747 cm⁻¹, remains a point of discussion in the scientific literature. neu.edu.tr Techniques like UV resonance Raman spectroscopy have proven effective for the selective detection of nitrate and nitrite ions, suggesting its potential for sensitive studies of this compound as well. acs.org
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is critical for understanding the atmospheric photochemistry of this compound, as it provides information about the electronic transitions that lead to its photodissociation. The UV-Vis spectrum of BrONO₂ has been measured across the 200–500 nm range. docbrown.info
| Spectral Region | Wavelength Range | Key Feature | Implication |
| Ultraviolet-Visible | 200–500 nm | Broad, continuous absorption with inflections | Suggests rapid photodissociation involving multiple excited states |
| Data derived from UV-Vis absorption spectrum measurements of BrONO₂. docbrown.info |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For this compound, mass spectrometry provides a precise measurement of its molecular mass.
The presence of bromine is particularly significant in the mass spectrum due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.69% and 49.31%, respectively). youtube.com Consequently, the molecular ion peak (M⁺) of this compound would be expected to appear as a pair of peaks of almost equal intensity, separated by two mass units (M⁺ and M+2). This distinct isotopic pattern is a hallmark of a compound containing a single bromine atom. youtube.comdtic.mil While detailed fragmentation studies are not widely published, expected fragmentation pathways would involve the cleavage of the Br–O or O–N bonds, leading to fragment ions such as [NO₃]⁺ or [BrO]⁺.
| Property | Value | Source |
| Monoisotopic Mass | 140.906155 u | ChemSpider Database |
| Average Mass | 141.908 u | ChemSpider Database |
| Based on the molecular formula BrNO₃. neu.edu.tr |
Electron Paramagnetic Resonance (EPR) Spectrometry for Radical Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. huji.ac.il this compound (BrONO₂) itself is a closed-shell molecule with no unpaired electrons, and therefore, it is EPR-silent.
However, EPR is an invaluable tool for studying the products of BrONO₂ reactions, particularly its photolysis. The photodissociation of this compound generates radical species, such as bromine atoms (Br•), bromine monoxide radicals (BrO•), and oxygen atoms (O). docbrown.info EPR spectroscopy can be used to detect and characterize these paramagnetic intermediates, providing insight into the reaction mechanisms and kinetics of this compound's atmospheric decomposition. The technique of spin trapping, where a transient radical reacts with a "spin trap" to form a more stable radical, is often employed in conjunction with EPR to study such short-lived species. huji.ac.il
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Information
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating molecular structure by probing the magnetic properties of atomic nuclei. The direct NMR characterization of this compound presents significant challenges. The molecule contains no hydrogen (¹H) or carbon (¹³C), the most common nuclei studied in NMR.
The nuclei present are bromine (⁷⁹Br, ⁸¹Br), nitrogen (¹⁴N, ¹⁵N), and oxygen (¹⁷O). Both bromine isotopes and the most abundant nitrogen isotope, ¹⁴N, are quadrupolar nuclei. This property often leads to very broad resonance signals in covalent molecules, making them difficult to observe with high-resolution NMR spectrometers. oxinst.com While ¹⁵N and ¹⁷O are NMR-active spin-½ nuclei suitable for high-resolution studies, their very low natural abundances (0.37% and 0.038%, respectively) would necessitate isotopic enrichment of the BrONO₂ sample, a costly and complex process. Due to these practical difficulties, published NMR spectra for the structural determination of this compound are not available in the literature.
Advanced Laser Spectroscopic Techniques for High-Resolution Studies and Transient Species Detection
Advanced laser-based spectroscopic techniques provide exceptionally high resolution and sensitivity, enabling detailed studies of molecular structure and the detection of transient species that are fleetingly produced in chemical reactions.
One such powerful method applied to this compound is He I photoelectron spectroscopy (PES) . This technique uses high-energy photons (from a helium lamp) to ionize the molecule and measures the kinetic energy of the ejected electrons. The first He I photoelectron spectrum of BrONO₂ was reported to provide crucial experimental data on its electronic structure. docbrown.info The spectrum revealed distinct bands in the low ionization potential region (<14.00 eV) with fine vibrational structures, which were assigned to the ionization of electrons from specific molecular orbitals. docbrown.info
Other advanced techniques relevant to BrONO₂ research include:
High-Resolution FTIR: As mentioned previously, FTIR studies at resolutions as high as 0.00094 cm⁻¹ have been used to perform detailed line-by-line analysis of BrONO₂ spectra. researchgate.net
UV Resonance Raman Spectroscopy: This method uses a UV laser tuned to an electronic absorption band of the molecule, which can enhance the Raman signal by orders of magnitude, allowing for highly sensitive and selective detection. acs.org It is particularly useful for studying species like nitrates and nitrites in complex environments.
Molecular Beam and Velocity Map Imaging TechniquesNo published data available.
Future research may explore the spectroscopic properties of this compound and its isomers using these advanced techniques, which would provide valuable insights into the compound's structure, dynamics, and atmospheric relevance. Until such studies are conducted and published, a detailed article on this specific subject cannot be accurately generated.
Environmental and Atmospheric Role of Bromooxy Nitrite Species
Contribution to Atmospheric Halogen and Nitrogen Oxide (NOx) Chemistry
Reactive halogen species, including bromine, interact extensively with nitrogen oxides (NOx = NO + NO₂), which are key components in tropospheric and stratospheric chemistry. nih.govcsic.es These interactions influence the oxidizing capacity of the atmosphere and the lifetimes of important trace gases like ozone and methane. nih.gov
The formation of bromine-nitrogen compounds in the atmosphere is primarily driven by the reaction between bromine monoxide (BrO) radicals and nitrogen dioxide (NO₂). This reaction produces bromine nitrate (B79036) (BrONO₂), a significant reservoir species that sequesters both reactive bromine and nitrogen. copernicus.orgnih.govucla.edu
Atmospheric Formation of Bromine Nitrate
| Reactants | Product | Atmospheric Region |
|---|
The reaction is as follows: BrO + NO₂ + M → BrONO₂ + M (where M is a third body, like N₂ or O₂, that stabilizes the product)
Reactive halogen species are potent catalysts for ozone destruction in both the stratosphere and troposphere. nih.govucla.edu The formation of bromine nitrate can temper the catalytic efficiency of both the NOx and BrOx cycles by tying up the reactive radicals. nih.gov However, this is only part of the story. The heterogeneous hydrolysis of BrONO₂ on the surface of atmospheric aerosols can reactivate the bromine, enhancing ozone depletion. copernicus.orgtropos.de
The impact on ozone is complex and can be influenced by other factors, such as aerosol loading. For instance, an increase in sulfate (B86663) aerosols, such as after a volcanic eruption, can enhance the conversion of nitrogen oxides into nitric acid on particle surfaces. nasa.gov This process can reduce the concentration of NOx available to react with halogen radicals, thereby altering the ozone depletion cycles. nasa.gov
These bromine-nitrogen species also contribute to the formation and composition of atmospheric aerosols. Heterogeneous reactions involving nitrogen oxides on aerosol surfaces are a major pathway for the formation of particulate nitrate. copernicus.orgnih.gov The hydrolysis of dinitrogen pentoxide (N₂O₅) on aerosols is a key reaction in this process. copernicus.orgmdpi.com The presence of halogens can lead to the formation of nitryl halides, such as nitryl chloride (ClNO₂) and nitryl bromide (BrNO₂), which are formed from the uptake of N₂O₅ on halide-containing aerosols. rsc.org These processes link halogen chemistry directly to the formation of secondary aerosols, which have significant impacts on air quality and climate. nih.gov
Involvement in Aqueous-Phase Environmental Transformations
In aquatic environments and during water treatment processes, bromide and nitrite (B80452) can interact to form reactive intermediates that influence the degradation of pollutants and lead to the formation of potentially harmful byproducts.
Recent research has identified nitryl bromide (BrNO₂) as a key reactive intermediate in certain advanced oxidation processes used for water remediation. acs.orgnih.govresearchgate.net During the degradation of the brominated flame retardant Tetrabromobisphenol S (TBBPS) using sulfate radical (SO₄•⁻) oxidation, the presence of nitrite (NO₂⁻) significantly alters the reaction pathway. acs.orgnih.gov Bromide ions (Br⁻) released from the degradation of TBBPS are oxidized to bromine radicals. acs.orgnih.gov These radicals then combine with nitrite or nitrogen dioxide radicals to form BrNO₂. acs.orgnih.gov This newly formed nitryl bromide is a powerful reactant that attacks the parent TBBPS molecule, accelerating its degradation. acs.orgnih.gov This mechanism highlights an often-overlooked pathway in the remediation of halogenated pollutants in environments containing nitrite. acs.orgnih.govx-mol.net
While the formation of BrNO₂ can enhance the breakdown of certain pollutants, it also leads to the creation of undesirable and often toxic byproducts. acs.orgnih.govnih.gov
In the case of TBBPS degradation, the involvement of BrNO₂ results in the increased formation of toxic nitrophenolic byproducts. acs.orgnih.gov
During the oxidation of phenol (B47542) using peroxymonosulfate (B1194676) (PMS) in water containing both bromide and nitrite, BrNO₂ is formed and acts as the primary nitrating agent. nih.gov It reacts rapidly with phenol and its brominated derivatives to produce highly toxic nitrophenols and nitrated bromophenols. nih.gov
Ozonation of water containing elevated levels of bromide is also known to produce a range of brominated disinfection by-products (Br-DBPs), such as bromoform (B151600) and dibromoacetonitrile. nih.gov
Byproducts from BrNO₂ in Remediation
| Process | Pollutant | Intermediate | Byproducts |
|---|---|---|---|
| Sulfate Radical Oxidation | Tetrabromobisphenol S (TBBPS) | BrNO₂ | Toxic nitrophenolic byproducts. acs.orgnih.gov |
These findings underscore the potential environmental risks when applying certain oxidation-based remediation technologies in waters where bromide and nitrite coexist. nih.gov
Interfacial Processes and Multiphase Chemistry
Multiphase chemistry, which involves chemical processes occurring at the interfaces between gas, liquid, and solid phases, is fundamental to understanding the environmental role of bromooxy nitrite species. copernicus.orgcopernicus.org Atmospheric aerosols and cloud droplets provide vast surfaces where interfacial reactions can occur. copernicus.org
The interface is not a passive surface but an active region that facilitates mass transfer and chemical reactions. copernicus.org For this compound species, the most critical multiphase processes involve their interaction with atmospheric aerosols. The hydrolysis of halogen nitrates like BrONO₂ and the uptake of N₂O₅ on the surface of aqueous aerosols are key examples of heterogeneous chemistry. copernicus.orgtropos.denih.gov These reactions can be significantly faster in the condensed phase or at an interface than in the gas phase. copernicus.org
This multiphase processing has profound implications:
It serves as a major pathway for converting gaseous nitrogen oxides into particulate nitrate, a significant component of PM2.5. nih.gov
It leads to the activation of halogens, releasing reactive atoms and radicals from reservoir species, which can then participate in ozone-depleting cycles. nih.govtropos.de
Understanding these interfacial and multiphase processes is crucial for accurately modeling air quality, atmospheric composition, and the ultimate fate of pollutants. nih.govnih.gov
Gas-Particle Partitioning and Heterogeneous Reactions
The partitioning of bromine nitrate (BrONO2) between the gas and particle phases is predominantly governed by heterogeneous reactions on the surface of atmospheric aerosols rather than by equilibrium-based absorptive partitioning. These reactions are a critical sink for gaseous BrONO2 and lead to the transformation of this key reservoir species into more reactive halogen forms. The efficiency of these reactions is described by the uptake coefficient (γ), which represents the fraction of collisions of a gas-phase molecule with a particle surface that results in its removal from the gas phase.
Research has extensively studied the heterogeneous chemistry of BrONO2 on various atmospheric particulate matter, including sulfate aerosols and those containing halides. The hydrolysis of BrONO2 on sulfate aerosols is a significant process that enhances the concentration of hypobromous acid (HOBr). researchgate.net This reaction, in turn, influences the concentrations of hydroxyl (OH) and hydroperoxyl (HO2) radicals, thereby impacting the broader atmospheric oxidative capacity. researchgate.net The rate of BrONO2 hydrolysis on sulfate aerosols is effective over a wide range of temperatures. researchgate.net
The reactions of BrONO2 on aerosols containing sodium chloride (NaCl) and sodium bromide (NaBr) have also been investigated. On NaCl solutions, the reaction leads to the formation of chlorine gas (Cl2) and bromochloride (BrCl). copernicus.org When BrONO2 reacts with NaBr solutions, the primary product is bromine gas (Br2). copernicus.org These reactions are crucial as they convert a relatively stable bromine reservoir (BrONO2) into highly photolabile species (BrCl and Br2), which can be readily photolyzed to release reactive bromine atoms that participate in catalytic ozone destruction cycles.
Studies have also explored the heterogeneous reactions of BrONO2 on solid alkali halide surfaces. The initial uptake coefficients of BrONO2 on solid NaCl and potassium bromide (KBr) substrates were found to be significant, with observed products including BrCl, Br2, and hydrogen halides (HCl and HBr). rsc.org The formation of hydrogen halides is attributed to the reaction of nitric acid (HNO3), a product of BrONO2 hydrolysis, with the salt surface. rsc.org
Interactive Data Table: Uptake and Reaction of Bromine Nitrate on Various Surfaces
| Surface Type | Temperature (K) | Uptake Coefficient (γ) | Products | Reference |
| NaCl solution (0.1 M) | 272-280 | Comparable to pure water | Cl2, BrCl | copernicus.org |
| NaBr solution | 272-280 | Increases with [NaBr] | Br2 | copernicus.org |
| Solid NaCl | Ambient | 0.31 ± 0.12 | BrCl, Br2, HCl | rsc.org |
| Solid KBr | Ambient | 0.33 ± 0.12 | Br2, HBr | rsc.org |
| Pure Ice (Condensed, Bulk, Single-crystal) | 180 | ~0.3 | HOBr, Br2O | acs.org |
| HBr-doped Ice | 180-210 | Similar to pure ice | Br2 | acs.org |
| Sulfate Aerosols | Stratospheric | Temperature dependent | HOBr, HNO3 | researchgate.net |
Note: The uptake coefficient (γ) is a dimensionless quantity. A value of 1 indicates that every collision leads to uptake.
Reactions within Aqueous Droplets and Quasi-Liquid Layers
The chemistry of bromine nitrate within condensed aqueous phases, such as cloud and aerosol droplets, and within quasi-liquid layers (QLLs) on ice surfaces, plays a pivotal role in the atmospheric bromine cycle.
Reactions in Aqueous Droplets
In aqueous droplets, the uptake of BrONO2 is primarily driven by its chemical reactions within the droplet. copernicus.org The hydrolysis of BrONO2 is a key reaction pathway:
BrONO2 + H2O → HOBr + HNO3 wpmucdn.com
This reaction produces hypobromous acid (HOBr) and nitric acid (HNO3). The uptake kinetics of BrONO2 on pure water droplets and on droplets containing 0.1 M NaCl are comparable. copernicus.org However, the reaction pathways can be significantly altered by the presence of halide ions in the aqueous phase.
In droplets containing bromide (Br-), such as those found in sea-salt aerosols, the reaction with BrONO2 leads to the efficient production of molecular bromine (Br2). copernicus.org Similarly, in the presence of chloride (Cl-), the reaction produces bromochloride (BrCl). copernicus.org These reactions are significant pathways for the conversion of reservoir bromine into forms that are readily released back into the gas phase and photolyzed.
A study using a droplet train technique provided mass accommodation coefficients (α), which describe the probability of a molecule entering the liquid phase upon collision, for BrONO2 of 0.063 ± 0.021. copernicus.org The uptake rates were observed to increase on NaBr-doped droplets, highlighting the importance of halide chemistry within the aqueous phase. copernicus.org
Reactions in Quasi-Liquid Layers
On ice surfaces, particularly at temperatures relevant to the polar stratosphere, the presence of a quasi-liquid layer (QLL) can facilitate heterogeneous reactions. While the direct study of BrONO2 within a QLL is complex, its reactions on ice surfaces provide critical insights. The heterogeneous hydrolysis of BrONO2 on pure ice has been shown to be efficient, with an uptake coefficient of approximately 0.3 at 180 K, leading to the formation of HOBr and dibromine monoxide (Br2O). acs.org This reaction exhibits a negative temperature dependence, meaning the rate increases as the temperature decreases. acs.org
The interaction of BrONO2 with ice surfaces doped with hydrogen bromide (HBr) demonstrates the importance of reactions within the condensed phase. acs.org The process is thought to involve the initial hydrolysis of BrONO2 to form HOBr, which then rapidly reacts with the adsorbed HBr to produce Br2. acs.org This mechanism is a key component of the "bromine explosion" theory, where the initial activation of one bromine species leads to the catalytic release of more reactive bromine. researchgate.net
Classical molecular dynamics simulations and laboratory studies suggest that halide ions can segregate to the surface of growing ice crystals, populating the quasi-liquid layer. acs.org This enrichment of halides at the interface would enhance the rates of reactions involving species like BrONO2, further promoting the release of photolabile halogens. acs.org
Interactive Data Table: Reaction Parameters for Bromine Nitrate in Condensed Phases
| Condensed Phase | Temperature (K) | Reactant | Key Products | Activation Energy (Ea) (kcal/mol) | Reference |
| Pure Ice (Condensed) | 180-210 | BrONO2 | HOBr, Br2O | -2.0 ± 0.2 | acs.org |
| Pure Ice (Bulk) | 180-210 | BrONO2 | HOBr, Br2O | -2.1 ± 0.2 | acs.org |
| Pure Ice (Single-crystal) | 180-210 | BrONO2 | HOBr, Br2O | -6.6 ± 0.3 | acs.org |
| HBr-doped Ice | 180-210 | BrONO2 + HBr | Br2 | -1.2 ± 0.2 | acs.org |
| Aqueous Droplets (pure water) | 272-280 | BrONO2 | HOBr, HNO3 | - | copernicus.orgwpmucdn.com |
| Aqueous Droplets (NaBr) | 272-280 | BrONO2 + Br- | Br2 | - | copernicus.org |
| Aqueous Droplets (NaCl) | 272-280 | BrONO2 + Cl- | BrCl | - | copernicus.org |
Emerging Research Directions and Advanced Methodologies in Bromooxy Nitrite Chemistry
Development of In Situ and Real-Time Spectroscopic Probes for Reactive Intermediates
The direct detection and characterization of short-lived species like bromine nitrite (B80452) (BrONO) are paramount to understanding their role in complex chemical systems. The development of sensitive, real-time spectroscopic probes is a crucial research frontier.
Fourier Transform Infrared (FT-IR) Spectroscopy has been instrumental in the first gas-phase detection of this elusive species. In studies of the reaction between bromine atoms (Br) and nitrogen dioxide (NO₂), the cis-isomer of BrONO was successfully identified. researchgate.net This was achieved by monitoring its distinct N–O stretching fundamental vibration. researchgate.net Although its rapid thermal decomposition back to reactants limits its detection at room temperature, with a lifetime of less than a second, FT-IR spectroscopy has enabled its observation at temperatures of 263 K and below. researchgate.net
Time-Resolved Spectroscopy techniques are essential for studying the kinetics and dynamics of fast reactions involving BrONO. Methods like time-resolved UV-visible absorption, emission, infrared, and resonance Raman spectroscopy, often employing pulsed laser methods, provide the capability to monitor transient species on very short timescales. york.ac.uk For instance, time-resolved Fourier transform infrared (TR-FTIR) emission spectroscopy has been effectively used to study the photodissociation dynamics of related molecules like tert-butyl nitrite, providing insights into the vibrational and rotational energy distributions of the products. pku.edu.cn Similar approaches are being adapted to probe the fleeting existence of BrONO.
Mass Spectrometry coupled with specialized sampling techniques offers another powerful avenue for real-time detection. Online mass spectrometry, particularly using electrospray ionization (ESI-MS) combined with microfluidic sampling, has shown success in capturing reactive intermediates in enzymatic and chemical reactions. researchgate.netrsc.orgnih.govnih.gov These methods allow for the direct observation of transient species from solution, preserving them in droplets during their flight into the mass spectrometer for analysis. rsc.org
Integration of Advanced Experimental Techniques with Multiscale Computational Modeling
To bridge the gap between experimental observation and a fundamental understanding of reaction mechanisms, the integration of advanced experimental data with sophisticated computational models is indispensable. uni-freiburg.deelettra.euacs.org
Computational Quantum Chemistry provides deep insights into the properties of transient species that are difficult to measure experimentally. For the Br + NO₂ reaction system, various levels of theory have been employed to investigate the potential energy surface. researchgate.netresearchgate.net Methods such as Density Functional Theory (DFT), particularly B3LYP, and higher-level post-Hartree-Fock methods like CCSD and CASSCF, have been used to characterize the structures and energies of BrONO isomers. researchgate.netresearchgate.net These calculations have shown that both cis- and trans-BrONOt are formed in Br–O association processes without a transition state, and they have predicted the vibrational frequencies used to identify the species experimentally. researchgate.net
Multiscale Modeling approaches, such as QM/MM (Quantum Mechanics/Molecular Mechanics), are being developed to simulate the behavior of reactive species in complex environments, like solvated systems or on aerosol surfaces. uni-muenchen.deuni-muenchen.de This allows for the inclusion of environmental effects on the photochemistry and reactivity of molecules like BrONO, providing a more realistic picture of their behavior in the atmosphere. uni-muenchen.deuni-muenchen.de The United Reaction Valley Approach (URVA) is another computational tool that analyzes the reaction path to partition the mechanism into chemically relevant phases, identifying hidden intermediates and transition states that can guide experimental design. smu.edu
The synergy between theory and experiment is powerful; theoretical calculations predict spectroscopic signatures that guide experimental searches, while experimental results provide benchmarks for refining theoretical models. mpg.de
Exploration of Bromooxy Nitrite Species in Cryogenic Matrices and Low-Temperature Environments
Studying highly reactive molecules like bromine nitrite often requires isolating them at very low temperatures to inhibit decomposition and secondary reactions. Cryogenic matrix isolation is a key technique in this area. ebsco.comustc.edu.cn
Matrix Isolation Spectroscopy involves co-depositing the species of interest with a large excess of an inert gas (e.g., argon, neon) onto a cold substrate (typically below 20 K). ebsco.comuc.pt This traps the molecules, allowing for detailed spectroscopic characterization. Research has shown that the photoisomerization of nitryl bromide (BrNO₂) to trans-BrONO can be achieved and studied in an argon matrix. acs.org This demonstrates the utility of the technique for generating and characterizing specific isomers of bromine nitrite that may be difficult to isolate in the gas phase.
Low-Temperature Surface Chemistry is another critical area, particularly for understanding heterogeneous reactions in the atmosphere. Reflection-Absorption Infrared Spectroscopy (RAIRS) has been used to investigate the hydrolysis of the related, more stable bromine nitrate (B79036) (BrONO₂) on thin ice films at temperatures between 95 and 185 K. sci-hub.seacs.org These studies reveal reaction mechanisms and identify products like hypobromous acid (HOBr). sci-hub.seacs.org Similar experimental setups can be applied to explore the surface interactions and reactivity of BrONO on ice and other atmospheric aerosol analogues, providing crucial data for atmospheric models.
| Technique | Environment | Key Findings for Bromine Nitrite and Related Species | Reference(s) |
| FTIR Spectroscopy | Argon Matrix | Photoisomerization of BrNO₂ to trans-BrONO was observed. | acs.org |
| RAIRS | Thin Ice Films (95-185 K) | Studied the heterogeneous hydrolysis of BrONO₂. | sci-hub.seacs.org |
| Infrared Spectroscopy | Cryogenic SbF₅ Matrices | Used for the isolation and spectral characterization of bromo-ethyl cations. | rsc.org |
Investigation of Photochemical and Photoinduced Dynamics
The interaction of bromine nitrite with solar radiation is a key process that determines its atmospheric lifetime and its role in ozone chemistry. Understanding its photochemical and photoinduced dynamics is a major research focus. acs.orgnih.govnih.gov
Photodissociation Dynamics: Upon absorption of UV radiation, BrONO is expected to photodissociate. While detailed experimental studies on BrONO itself are limited, research on analogous molecules provides significant insight. Studies on alkyl nitrites and the related bromine nitrate (BrONO₂) show that photolysis is a primary loss mechanism. pku.edu.cnscispace.com For BrONO₂, photolysis can proceed through different channels, yielding products such as BrO + NO₂ or Br + NO₃. scispace.com Investigating the photodissociation of BrONO would involve identifying the primary product channels (e.g., BrO + NO vs. Br + NO₂) and measuring their quantum yields. osu.edu
Theoretical Approaches: Computational studies are vital for mapping the excited state potential energy surfaces of BrONO. researchgate.net Methods like multi-reference configuration interaction (MRD-CI) can calculate excitation energies and oscillator strengths for low-lying singlet and triplet states. researchgate.net Such calculations can identify key features like conical intersections that govern non-adiabatic transitions and influence the final product distributions. acs.org Roaming dynamics, where a fragment orbits its partner before reacting, have been identified in the photolysis of other nitro and nitrite compounds and could be a potential pathway for BrONO as well. researchgate.net
Elucidation of Specific Reaction Channels and Branching Ratios under Complex Conditions
To accurately model the atmospheric impact of bromine nitrite, it is essential to determine the specific outcomes of its reactions and their relative importance (branching ratios).
Formation and Isomerization: The primary formation channel for BrONO is the gas-phase reaction of Br atoms with NO₂. researchgate.net Experimental studies have established that BrONO is the major product with a yield greater than 75%, while the formation of the isomer nitryl bromide (BrNO₂) is a minor channel. researchgate.net
Br + NO₂ + M → BrONO + M (>75%) Br + NO₂ + M → BrNO₂ + M (<25%)
Computational studies have investigated the subsequent isomerization of BrONO to BrNO₂, finding that the activation energies are too high for this to be a significant pathway in the gas phase, though it may become more important on surfaces. researchgate.net
Secondary Reactions: Once formed, BrONO is subject to rapid thermal decomposition back to reactants and can also react with other atmospheric species. Evidence suggests a rapid reaction between Br atoms and BrONO itself. researchgate.net
BrONO + Br → Products
The branching ratios for these and other potential reactions under various atmospheric conditions (temperature, pressure, presence of third bodies) are critical parameters for chemical models. Experimental techniques like discharge flow systems coupled with mass spectrometry or laser-induced fluorescence can be used to measure rate constants and determine product yields for these elementary reactions. caprysses.fracs.org Computational chemistry plays a predictive role, exploring potential reaction pathways and estimating their kinetic feasibility before they are targeted by experiments. researchgate.netresearchgate.netrsc.orgacs.org
| Reaction | Reactants | Products | Significance | Reference(s) |
| Formation | Br + NO₂ | cis-BrONO (major), BrNO₂ (minor) | Primary atmospheric source of bromine nitrite. | researchgate.net |
| Isomerization | BrONO | BrNO₂ | Generally slow in the gas phase due to a high energy barrier. | researchgate.net |
| Decomposition | BrONO | Br + NO₂ | Rapid thermal process, especially at room temperature. | researchgate.net |
| Self-Reaction | BrONO + Br | Further products | Potential sink for BrONO and active bromine. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the established laboratory protocols for synthesizing Bromooxy nitrite, and how do reaction conditions influence yield?
- Methodology : this compound synthesis typically involves controlled nitrosation or oxidation reactions between brominated precursors and nitrite sources (e.g., NaNO₂). For example, reactions under inert atmospheres (N₂/Ar) at low temperatures (0–4°C) minimize decomposition. Yield optimization requires pH monitoring (e.g., buffered systems at pH 5–7) and stoichiometric balancing of reactants. Purity is validated via UV-Vis spectroscopy (λ~300–350 nm for nitrite adducts) and ion chromatography .
Q. How can this compound be reliably quantified in biological samples with competing reactive nitrogen species?
- Methodology : Use tandem mass spectrometry (LC-MS/MS) with isotopic internal standards (e.g., ¹⁵N-labeled analogs) to distinguish this compound from peroxynitrite or nitric oxide derivatives. Sample pretreatment with sulfanilamide removes interfering nitrites, while chelating agents (e.g., EDTA) inhibit metal-catalyzed degradation. Calibration curves are constructed using synthetic standards spiked into matched matrices (e.g., plasma, tissue homogenates) .
Q. What are the primary biochemical pathways involving this compound in cellular redox signaling?
- Methodology : Radiolabeled tracers (³H/¹⁴C) and fluorescent probes (e.g., boronate-based sensors) track this compound dynamics in vitro. Comparative studies in knockout cell lines (e.g., SOD1⁻/⁻) or with enzymatic inhibitors (e.g., L-NAME for nitric oxide synthase) clarify its role in nitrosative stress versus cytoprotective signaling. Redox partners like glutathione are quantified via HPLC post-reaction .
Advanced Research Questions
Q. How do oxygen isotopic signatures (δ¹⁸O) in this compound elucidate its environmental formation and degradation kinetics?
- Methodology : Isotope-ratio mass spectrometry (IRMS) coupled with denitrifier-based conversion to N₂O isolates δ¹⁸O values. Controlled experiments in H₂¹⁸O-enriched environments quantify oxygen exchange rates. Kinetic modeling (e.g., Rayleigh distillation) distinguishes abiotic hydrolysis from microbial-mediated degradation in soil/water systems .
Q. What experimental designs resolve contradictions in this compound’s reactivity under hypoxic vs. normoxic conditions?
- Methodology : Use stopped-flow spectrophotometry to measure second-order rate constants (k) for reactions with thiols or metalloproteins (e.g., cytochrome c). Parallel studies in oxygen-controlled chambers (0–21% O₂) with real-time O₂ sensors validate redox-state dependencies. Conflicting data are reconciled via multivariate regression, accounting for pH, temperature, and co-solute effects .
Q. How can computational models predict this compound’s interaction with biomacromolecules (e.g., DNA, enzymes)?
- Methodology : Density functional theory (DFT) simulations map electrophilic attack sites on guanine residues or active-site cysteine thiols. Molecular dynamics (MD) simulations in explicit solvent (≥100 ns trajectories) assess conformational stability. Validate predictions via mutagenesis (e.g., Cys→Ser substitutions) and crystallography (e.g., X-ray diffraction of adducts) .
Q. What strategies identify this compound-specific biomarkers in disease models with overlapping nitrosative stress markers?
- Methodology : Proteomic profiling (2D-DIGE or SILAC) of tissues exposed to this compound versus peroxynitrite identifies unique post-translational modifications (e.g., bromotyrosine vs. nitrotyrosine). Antibody-based assays (ELISA/Western blot) with cross-adsorption controls ensure specificity. Longitudinal studies in transgenic rodent models correlate biomarker levels with histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
